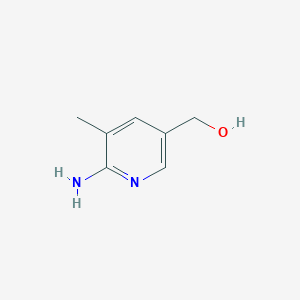

(6-Amino-5-methylpyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

(6-amino-5-methylpyridin-3-yl)methanol |

InChI |

InChI=1S/C7H10N2O/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3,(H2,8,9) |

InChI Key |

GPBBLGWKSBXTQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N)CO |

Origin of Product |

United States |

Contextualization Within Aminopyridine Chemistry

Aminopyridines are a class of pyridine (B92270) derivatives where an amino group is attached to the pyridine ring. These compounds are of significant interest due to their versatile chemical reactivity and their prevalence in a wide array of biologically active compounds. The presence of both a basic nitrogen atom in the pyridine ring and an exocyclic amino group allows for a range of chemical modifications, making them ideal starting materials for the synthesis of more complex heterocyclic systems.

The specific structure of (6-Amino-5-methylpyridin-3-yl)methanol, which includes an amino group, a methyl group, and a hydroxymethyl group on the pyridine ring, offers multiple points for chemical derivatization. This trifunctional nature allows chemists to selectively modify the molecule to create a library of compounds for screening in drug discovery programs. For instance, the amino group can be acylated, alkylated, or used in the formation of new heterocyclic rings. The hydroxyl group can be oxidized, esterified, or etherified, and the methyl group can potentially undergo various reactions under specific conditions. This versatility firmly places this compound within the broader and highly significant field of aminopyridine chemistry.

Significance and Research Trajectory of Pyridine Based Compounds

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of this compound reveals several plausible disconnection points, guiding the design of synthetic routes. The primary strategic disconnections involve the carbon-nitrogen bond of the amino group and the carbon-carbon bond of the hydroxymethyl group. advancechemjournal.com

Route A: Disconnection of the C-NH2 Bond

This strategy prioritizes the late-stage introduction of the amino group. The primary disconnection is the C6-NH2 bond, leading back to a 6-halopyridine precursor. This halogenated intermediate can then be subjected to amination. Further disconnection of the hydroxymethyl group at C3 via a functional group interconversion (FGI) suggests a carboxylic acid or an ester as a more stable precursor. This leads to key intermediates such as (6-chloro-5-methylpyridin-3-yl)methanol (B1600343) or 6-chloro-5-methylnicotinic acid.

Route B: Disconnection via Nitration and Reduction

An alternative approach involves the early introduction of a nitrogen-containing functionality in the form of a nitro group, which can be subsequently reduced to the desired amine. This retrosynthetic route disconnects the amino group to a nitro group. The hydroxymethyl group can again be traced back to a carboxylic acid or an aldehyde. This strategy points towards a key intermediate like 6-nitro-5-methylnicotinic acid or a related derivative.

Route C: Ring Construction Strategies

A more convergent approach would involve the construction of the pyridine ring itself from acyclic precursors. Classical methods like the Hantzsch pyridine synthesis could be adapted, although achieving the specific substitution pattern of the target molecule would require carefully chosen and potentially complex starting materials. advancechemjournal.com This approach is generally less favored for highly specific substitution patterns compared to the functionalization of a pre-formed pyridine ring.

Novel Synthetic Routes and Method Development

Based on the retrosynthetic analysis, several forward synthetic routes can be proposed. These routes leverage established transformations in pyridine chemistry, adapted for the specific substitution pattern of the target molecule.

Multi-Step Synthesis Approaches

A multi-step synthesis offers a reliable, albeit longer, pathway to this compound. Two plausible multi-step routes are detailed below.

Route 1: Via a Halogenated Intermediate

This route begins with the commercially available 6-methylnicotinic acid.

Chlorination: The pyridine ring can be chlorinated at the 2- and 6-positions. A common method involves the conversion of a pyridinone to a chloropyridine.

Esterification: The carboxylic acid is converted to its methyl or ethyl ester to facilitate subsequent reduction.

Selective Reduction: The ester is selectively reduced to the corresponding alcohol, yielding (6-chloro-5-methylpyridin-3-yl)methanol.

Amination: The chloro group is then substituted with an amino group. The Buchwald-Hartwig amination is a powerful method for this transformation, utilizing a palladium catalyst and a suitable ammonia (B1221849) equivalent. acsgcipr.org

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 6-Methylnicotinic acid | SOCl₂, PCl₅ | 2,6-Dichloro-5-methylnicotinic acid |

| 2 | 2,6-Dichloro-5-methylnicotinic acid | CH₃OH, H₂SO₄ (cat.) | Methyl 2,6-dichloro-5-methylnicotinate |

| 3 | Methyl 2,6-dichloro-5-methylnicotinate | LiAlH₄ or NaBH₄ | (2,6-Dichloro-5-methylpyridin-3-yl)methanol |

| 4 | (2,6-Dichloro-5-methylpyridin-3-yl)methanol | NH₃, Pd catalyst, ligand | This compound |

Route 2: Via a Nitro Intermediate

This approach utilizes a nitration reaction to introduce the nitrogen functionality.

Nitration: Starting from 2-methyl-5-ethylpyridine, oxidation can yield 6-methylnicotinic acid. Subsequent nitration, although potentially challenging in terms of regioselectivity, can introduce a nitro group.

Esterification: The carboxylic acid is esterified as in the previous route.

Reduction of the Ester: The ester is reduced to the hydroxymethyl group.

Reduction of the Nitro Group: The nitro group is then reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this transformation. commonorganicchemistry.com

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 6-Methylnicotinic acid | HNO₃, H₂SO₄ | 6-Methyl-5-nitronicotinic acid |

| 2 | 6-Methyl-5-nitronicotinic acid | CH₃OH, H₂SO₄ (cat.) | Methyl 6-methyl-5-nitronicotinate |

| 3 | Methyl 6-methyl-5-nitronicotinate | LiAlH₄ | (6-Methyl-5-nitropyridin-3-yl)methanol |

| 4 | (6-Methyl-5-nitropyridin-3-yl)methanol | H₂, Pd/C | This compound |

One-Pot Reaction Strategies

The development of one-pot syntheses for highly functionalized pyridines is an area of active research, offering advantages in terms of efficiency and reduced waste. organic-chemistry.org A plausible one-pot or domino reaction sequence for the synthesis of this compound could involve a multi-component reaction to construct the pyridine ring with the desired functionalities already in place or in a form that can be easily converted in situ. For instance, a three-component reaction involving an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) could be designed to yield a polysubstituted pyridine that could then be further functionalized. organic-chemistry.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives is of growing importance. biosynce.com For the synthesis of this compound, several aspects of green chemistry can be considered:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical CO₂.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. The use of palladium catalysts in the Buchwald-Hartwig amination and for nitro group reduction are examples of this.

Energy Efficiency: Utilizing microwave-assisted synthesis or other methods to reduce reaction times and energy consumption. acs.org

Mechanistic Investigations of Formation Pathways

Detailed Reaction Mechanism Studies

The mechanisms of the key transformations in the proposed synthetic routes are well-established in organic chemistry.

Mechanism of Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex. wikipedia.org The generally accepted mechanism involves:

Oxidative Addition: The aryl halide (e.g., (6-chloro-5-methylpyridin-3-yl)methanol) undergoes oxidative addition to a Pd(0) complex to form a Pd(II) species.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amide complex, regenerating the Pd(0) catalyst and yielding the aminated product. libretexts.org

Mechanism of Nitro Group Reduction:

The catalytic hydrogenation of a nitro group to an amine on a metal surface like palladium is a complex process involving multiple steps. sci-hub.st The reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. The nitro group is sequentially reduced by the addition of hydrogen atoms adsorbed on the catalyst surface.

Mechanism of Carboxylic Acid/Ester Reduction:

The reduction of carboxylic acids and esters with strong hydride reagents like lithium aluminum hydride (LiAlH₄) involves the nucleophilic attack of a hydride ion on the carbonyl carbon. libretexts.org For a carboxylic acid, the acidic proton is first removed. The resulting carboxylate is then attacked by the hydride. For an ester, the hydride attack is followed by the elimination of the alkoxy group to form an aldehyde, which is then rapidly reduced to the primary alcohol. youtube.com

Intermediate Identification and Characterization

The successful synthesis of the target compound is contingent upon the formation and verification of several key intermediates. Each intermediate must be isolated and characterized to confirm its structure before proceeding to the subsequent step.

Intermediate 1: 6-Chloro-5-methylnicotinic acid The initial step involves the selective chlorination of 5-methylnicotinic acid. The resulting intermediate, 6-chloro-5-methylnicotinic acid, is a crucial building block. By analogy to its close structural relative, 6-chloronicotinic acid, this intermediate is expected to be a white to slightly yellow crystalline powder. innospk.com Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the positions of the chloro and methyl substituents on the pyridine ring, and melting point analysis, which for 6-chloronicotinic acid is approximately 190°C (with decomposition). innospk.com

Intermediate 2: Methyl 6-chloro-5-methylnicotinate Following chlorination, the carboxylic acid group is esterified, commonly using methanol (B129727) in the presence of an acid catalyst like sulfuric acid, to form methyl 6-chloro-5-methylnicotinate. chemicalbook.comchemicalbook.com This step improves solubility in organic solvents and prepares the molecule for the subsequent amination reaction. Characterization would involve:

¹H NMR: To confirm the presence of the methyl ester protons (a singlet around 3.9 ppm) and the aromatic protons.

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

Infrared (IR) Spectroscopy: To detect the characteristic ester carbonyl (C=O) stretch.

Intermediate 3: Methyl 6-amino-5-methylnicotinate This intermediate is formed via the substitution of the chloro group with an amino group, a transformation often achieved through palladium-catalyzed Buchwald-Hartwig amination. The existence and commercial availability of this compound (CAS 1184913-79-8) confirm its stability and role as a viable intermediate. sigmaaldrich.comfishersci.com Its characterization is unambiguous:

¹H and ¹³C NMR: Provides a complete structural map, showing the shift in aromatic signals upon replacement of the electron-withdrawing chloro group with an electron-donating amino group.

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the isolated solid. sigmaaldrich.com

Optimization of Synthetic Parameters

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent is critical as it can influence reactant solubility, reaction rate, and product selectivity. For the synthesis of pyridine derivatives, a range of solvents may be employed depending on the specific reaction step.

In multicomponent reactions for pyridine synthesis, polar protic solvents like ethanol have been shown to provide excellent yields under microwave irradiation. nih.gov However, for specific transformations like the Buchwald-Hartwig amination of the methyl 6-chloro-5-methylnicotinate intermediate, aprotic solvents are generally preferred. Solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF) are commonly used as they effectively dissolve the aryl halide and the palladium catalyst complex without interfering with the reaction mechanism.

For the final reduction of the ester to an alcohol, ethereal solvents like THF or diethyl ether are standard for reactions involving lithium aluminum hydride (LiAlH₄). For catalytic hydrogenation, alcohols such as methanol or ethanol are often suitable. rsc.org The influence of solvent on reaction yield is significant; for instance, in the synthesis of certain aminopyridines, a switch from acetonitrile (B52724) or DMF to ethanol can dramatically alter the product yield. acs.org

| Reaction Step (Analogous) | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd-Catalyzed Amination of Aryl Chloride | Toluene | 95 | Based on general Buchwald-Hartwig amination principles. nih.gov |

| Dioxane | 92 | ||

| THF | 88 | ||

| DMF | 75 | ||

| Hydrogenation of Pyridinecarbonitrile | Water | 93 | Data adapted from studies on pyridinecarbonitrile hydrogenation. rsc.org |

| Water/Dichloromethane | 88 | ||

| Methanol | 85 |

Temperature and Pressure Influences

Temperature and pressure are fundamental parameters that control reaction kinetics and, in some cases, the position of chemical equilibria.

For the palladium-catalyzed amination step, the reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of side products. In a process-scale synthesis of a pharmaceutical intermediate involving a similar C-N coupling, it was found that raising the temperature above 80°C led to a slight erosion of the product's enantiomeric purity, highlighting the need for precise temperature management. nih.gov

The reduction of pyridine derivatives, particularly the saturation of the aromatic ring, often requires high temperature and pressure to overcome the ring's aromatic stability. thalesnano.com For instance, the hydrogenation of methyl nicotinate (B505614) to methyl nipecotinate is effectively carried out at 80-90°C and 80 bar pressure. thalesnano.com While the target synthesis of this compound involves the reduction of an ester group rather than the pyridine ring, similar considerations apply if catalytic hydrogenation is chosen over chemical reductants. Milder conditions (35-150°C and pressures up to 500 psig) can be effective for the reduction of isonicotinic acid esters using a palladium catalyst. google.com

| Reaction (Analogous) | Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Hydrogenation of Pyridine-2-acetic ester | Pt/C | 60 | 80 | 85 | Adapted from studies on functionalized pyridine saturation. thalesnano.com |

| 80 | 80 | 100 | |||

| 100 | 50 | < 80 | |||

| Reduction of Methyl Isonicotinate | 5% Pd/C | 80 | ~4 | High | Illustrative data based on patent literature. google.com |

| 100 | ~10 | High (faster rate) |

Catalyst Screening and Ligand Effects

The choice of catalyst and associated ligands is arguably the most critical factor in optimizing modern cross-coupling and reduction reactions.

Catalyst and Ligand Effects in Amination: The Buchwald-Hartwig amination of the methyl 6-chloro-5-methylnicotinate intermediate relies on a palladium(0) catalyst. The catalytically active species is generated in situ from a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃. The success of this reaction is heavily dependent on the choice of phosphine (B1218219) ligand. Modern biaryl phosphine ligands are particularly effective because their steric bulk and electron-donating properties promote the formation of the highly reactive monoligated L₁Pd(0) complex, which is necessary for the oxidative addition of the aryl chloride. nih.gov

Ligands such as DavePhos, SPhos, and newly developed dialkyl biheteroaryl phosphines like KPhos have been shown to provide highly active and stable catalysts. nih.govorganic-chemistry.org The KPhos ligand, for example, was specifically designed to suppress side reactions like hydroxylation when using aqueous ammonia and a hydroxide (B78521) base. organic-chemistry.org The proper ligand choice enables the reaction to proceed under milder conditions, with lower catalyst loadings, and with a broader substrate scope, including challenging heteroaryl chlorides. researchgate.net

| Catalyst Precursor | Ligand | Base | Yield (%) of Amination (Analogous Aryl Chloride) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | DavePhos | Cs₂CO₃ | >95 | Illustrative data based on ligand screening studies. nih.govresearchgate.net |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | 94 | |

| Pd(OAc)₂ | cataCXium P | NaOtBu | 98 | |

| Pd(OAc)₂ | No Ligand | Cs₂CO₃ | < 5 |

Catalyst for Ester Reduction: For the final step, the reduction of the methyl 6-amino-5-methylnicotinate ester to the corresponding alcohol, several catalytic systems can be considered. A common laboratory-scale method is the use of a stoichiometric amount of a strong reducing agent like LiAlH₄. However, for larger-scale and greener processes, catalytic hydrogenation is preferred. Catalysts such as palladium on carbon (Pd/C) have proven effective for the reduction of nicotinic acid esters under relatively mild conditions of temperature and pressure. google.com Other catalysts, including platinum- or ruthenium-based systems, could also be screened to optimize for selectivity, ensuring that the amino group and the pyridine ring remain intact during the ester reduction. rsc.orgthalesnano.com

Advanced Spectroscopic and Structural Characterization of 6 Amino 5 Methylpyridin 3 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (6-Amino-5-methylpyridin-3-yl)methanol, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the foundational step in its characterization.

2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms within the this compound molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the molecule. For instance, it would show correlations between the protons on the pyridine (B92270) ring, and between the methylene protons of the methanol (B129727) group and the hydroxyl proton (if not exchanged with a deuterated solvent).

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of each carbon signal based on the previously assigned proton signals.

A hypothetical table of expected NMR data, based on the analysis of similar structures, is presented below.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H2 | ~7.8 | C2 (~145) | C4, C6 |

| H4 | ~7.2 | C4 (~130) | C2, C6, CH₂ |

| -CH₃ | ~2.2 | C-CH₃ (~18) | C4, C5, C6 |

| -CH₂OH | ~4.5 | CH₂ (~60) | C2, C3, C4 |

| -NH₂ | ~5.0 | C6 (~158) | C5 |

| -OH | Variable | - | CH₂ |

Note: The chemical shifts are estimations and would require experimental verification.

Solid-State NMR Applications

In the absence of single-crystal X-ray data, solid-state NMR (ssNMR) could provide valuable insights into the structure and packing of this compound in the solid state. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra in the solid phase. These spectra could reveal the presence of different polymorphs or conformers in the solid state, which would be indicated by the splitting or multiplication of signals compared to the solution-state NMR.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. To date, no published crystal structure for this compound has been found.

Crystal Structure Determination and Analysis

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would unequivocally confirm the molecular structure and provide details about the conformation of the methanol substituent relative to the pyridine ring.

Mass Spectrometry (MS) Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and deducing structural features. For this compound, the fragmentation pattern would be influenced by the presence of the amino, methyl, and hydroxymethyl groups on the pyridine ring.

Common fragmentation pathways for related aminopyridine and benzyl alcohol structures suggest that the fragmentation of this compound would likely involve:

Loss of a hydrogen radical: from the molecular ion to form a stable cation.

Loss of water (H₂O): from the molecular ion, a common fragmentation for alcohols.

Loss of formaldehyde (CH₂O): via a rearrangement involving the hydroxymethyl group.

Cleavage of the C-C bond between the pyridine ring and the methanol group, leading to the formation of a pyridinylmethyl cation or a substituted pyridine radical cation.

Loss of HCN: a characteristic fragmentation of pyridine rings.

A detailed analysis using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) would be necessary to propose and confirm the specific fragmentation pathways.

Computational and Theoretical Investigations of 6 Amino 5 Methylpyridin 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of (6-Amino-5-methylpyridin-3-yl)methanol. These calculations provide a detailed picture of the molecule at the atomic level.

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical in this regard. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.orgirjweb.com

For this compound, the presence of electron-donating groups—the amino (-NH2) and methyl (-CH3) groups—is expected to raise the energy of the HOMO. The hydroxyl group (-OH) in the methanol (B129727) substituent can also influence the electronic distribution. Theoretical studies on substituted pyridines have shown that electron-donating substituents generally lead to a smaller HOMO-LUMO gap, suggesting increased reactivity. nih.govresearchgate.net The HOMO is likely to be localized over the pyridine (B92270) ring and the amino group, reflecting the high electron density in these regions. The LUMO, on the other hand, is anticipated to be distributed over the pyridine ring, providing a pathway for accepting electrons. A smaller HOMO-LUMO gap in this compound would imply a higher propensity for charge transfer within the molecule and to other interacting species. irjweb.com

Table 1: Predicted Frontier Orbital Characteristics for this compound

| Orbital | Predicted Energy Level | Likely Localization | Implication for Reactivity |

|---|---|---|---|

| HOMO | Higher | Pyridine ring, Amino group | Nucleophilic character, electron donation |

| LUMO | Lower | Pyridine ring | Electrophilic character, electron acceptance |

| HOMO-LUMO Gap | Relatively Small | - | High chemical reactivity, polarizability |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map is expected to show a significant negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group, due to the lone pairs of electrons on these atoms. The amino group's nitrogen would also contribute to a region of negative potential. These sites are the most probable locations for interactions with electrophiles. Conversely, the hydrogen atoms of the amino and hydroxyl groups, as well as those attached to the pyridine ring, are expected to exhibit a positive potential (blue), making them likely sites for nucleophilic interaction. researchgate.netnih.gov The MEP analysis for substituted pyridines has shown that the electrostatic potential at the nitrogen atom is highly sensitive to the nature of the substituents. nih.govresearchgate.net

This compound possesses conformational flexibility due to the rotation around the C-C bond connecting the hydroxymethyl group to the pyridine ring and the C-N bond of the amino group. Conformer analysis aims to identify the different stable three-dimensional arrangements of the molecule and their relative energies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational changes and interactions with its environment, such as solvents.

In a solvent, the conformational landscape of this compound can differ from the gas phase due to interactions with solvent molecules. MD simulations can track the transitions between different conformers and determine their populations in a given solvent. The flexibility of the hydroxymethyl and amino groups will allow the molecule to adopt various conformations in solution. The simulations would likely show rapid rotations around the single bonds, with certain orientations being more populated due to favorable interactions with the solvent.

MD simulations are particularly powerful for studying the solvation of a molecule and its non-covalent interactions. For this compound, the amino and hydroxymethyl groups are capable of forming hydrogen bonds with protic solvents like water or methanol. The pyridine nitrogen can also act as a hydrogen bond acceptor.

Simulations would reveal the structure of the solvation shell around the molecule, showing the preferred orientation and number of solvent molecules interacting with different parts of the solute. nih.govresearchgate.net For instance, water molecules would be expected to form strong hydrogen bonds with the -NH2 and -OH groups, acting as both donors and acceptors. The pyridine nitrogen would primarily act as a hydrogen bond acceptor. These specific interactions with the solvent play a crucial role in the molecule's solubility and its reactivity in solution. Furthermore, understanding these interactions is vital for predicting how the molecule might bind to a biological target, such as a protein active site.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine |

| Water |

Theoretical Studies on Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity and selectivity of organic molecules like this compound. The presence of an amino group (an electron-donating group), a methyl group (also electron-donating), and a methanol group on the pyridine ring introduces a complex interplay of electronic and steric effects that govern its chemical behavior.

Theoretical studies on similar substituted pyridines have shown that electron-donating groups increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to the substituent. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack. The nitrogen atom in the pyridine ring also possesses a lone pair of electrons, making it a site for protonation and coordination with Lewis acids.

Global and local reactivity descriptors derived from DFT calculations, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions, are used to predict the most probable sites for electrophilic and nucleophilic attack. For this compound, the amino group would significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO), indicating its propensity to react with electrophiles. The precise regioselectivity of such reactions would be determined by analyzing the local reactivity indices.

A primary goal of theoretical reactivity studies is to elucidate reaction mechanisms by mapping out the potential energy surface for a given transformation. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, computational chemists would perform reaction path calculations. These calculations trace the lowest energy path from reactants to products. The highest point on this path corresponds to the transition state, the geometry of which provides insight into the nature of the bond-breaking and bond-forming processes.

The activation energy (the energy difference between the reactants and the transition state) is a key parameter that determines the reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism and the expected product selectivity can be predicted. For instance, one could computationally compare the energy barriers for electrophilic attack at different positions on the pyridine ring to determine the most likely site of substitution.

Table 1: Illustrative Data for a Hypothetical Reaction Path Calculation (Note: The following data is illustrative and based on typical values from DFT studies of related pyridine derivatives, as specific data for this compound is not available.)

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |

| Key Bond Distance 1 (Å) | 2.50 | 1.85 | 1.50 |

| Key Bond Distance 2 (Å) | 1.40 | 1.70 | 2.20 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

This table illustrates the kind of data generated from a transition state analysis. "Key Bond Distances" would refer to the specific bonds being formed and broken during the reaction. The single imaginary frequency is characteristic of a true transition state.

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules. These predictions are often used in conjunction with experimental data to confirm the structure of a synthesized compound. Ab initio and DFT methods are capable of providing accurate predictions of NMR chemical shifts, infrared (IR) vibrational frequencies, and Raman activities. asianpubs.orgunito.it

For this compound, the molecular geometry would first be optimized at a chosen level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)). Following optimization, the spectroscopic properties would be calculated.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.netgithub.iouncw.edu The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), which is also calculated at the same level of theory.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies can predict the positions of absorption bands in the IR and Raman spectra. researchgate.netnih.gov These calculations help in the assignment of experimentally observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, which corrects for anharmonicity and other systematic errors in the computational method. asianpubs.org

Table 2: Predicted Spectroscopic Parameters for this compound (Note: These are representative values based on known ranges for the functional groups and computational studies on similar molecules. researchgate.netchemicalbook.com Specific calculated values would require a dedicated computational study.)

| Parameter | Functional Group | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | -NH₂ | 3.5 - 4.5 |

| Aromatic C-H | 6.5 - 8.0 | |

| -CH₂OH | 4.4 - 4.8 | |

| -CH₃ | 2.1 - 2.4 | |

| -OH | Variable | |

| ¹³C NMR Chemical Shift (ppm) | C-NH₂ | 150 - 160 |

| Aromatic C-H | 115 - 145 | |

| C-CH₃ | 125 - 135 | |

| -CH₂OH | 60 - 65 | |

| -CH₃ | 15 - 20 | |

| IR Frequency (cm⁻¹) | O-H Stretch | 3200 - 3600 (broad) |

| N-H Stretch | 3300 - 3500 | |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aliphatic C-H Stretch | 2850 - 3000 | |

| C=N, C=C Stretch | 1400 - 1600 | |

| C-O Stretch | 1000 - 1250 |

Chemical Reactivity and Derivatization Strategies of 6 Amino 5 Methylpyridin 3 Yl Methanol

Functional Group Transformations and Derivatization

The reactivity of (6-Amino-5-methylpyridin-3-yl)methanol is dictated by the interplay of its functional groups. Strategic manipulation of these groups allows for the synthesis of a diverse array of derivatives.

Reactions at the Amino Group

The exocyclic amino group at the C6 position of the pyridine (B92270) ring is a primary nucleophilic center and can readily undergo a variety of chemical transformations.

Acylation: The amino group can be acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This reaction is a common strategy to introduce a wide range of substituents, thereby modifying the electronic and steric properties of the molecule. For instance, reaction with acetyl chloride would yield N-(5-(hydroxymethyl)-3-methylpyridin-2-yl)acetamide.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination. Direct alkylation can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), offers a more controlled method for introducing specific alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This transformation is often employed in medicinal chemistry to introduce a key hydrogen bond donor/acceptor moiety.

Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups, although the stability of pyridyl diazonium salts can be a limiting factor.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl chloride, Triethylamine | Amide |

| Alkylation | Methyl iodide, Base | Mono/Di-alkylamine |

| Reductive Amination | Acetone, Sodium triacetoxyborohydride | Isopropylamine |

| Sulfonylation | Toluenesulfonyl chloride, Pyridine | Sulfonamide |

Reactions at the Hydroxymethyl Group

The hydroxymethyl group at the C3 position is a primary alcohol and can undergo typical alcohol reactions.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent used. Mild oxidizing agents like manganese dioxide (MnO2) or Dess-Martin periodinane would favor the formation of the corresponding aldehyde, 6-amino-5-methylnicotinaldehyde. Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent would lead to the formation of 6-amino-5-methylnicotinic acid.

Esterification: The hydroxymethyl group can be esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This is a common method for introducing lipophilic groups and creating prodrugs. For example, reaction with acetic anhydride (B1165640) would yield (6-amino-5-methylpyridin-3-yl)methyl acetate (B1210297).

Etherification: Formation of ethers can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which is then reacted with an alkyl halide. This allows for the introduction of various alkyl or aryl ether linkages.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Mild Oxidation | Manganese dioxide (MnO2) | Aldehyde |

| Strong Oxidation | Potassium permanganate (KMnO4) | Carboxylic Acid |

| Esterification | Acetic anhydride, Pyridine | Ester |

| Etherification | Sodium hydride, Methyl iodide | Ether |

Modifications of the Pyridine Ring

The pyridine ring itself is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution. The existing amino and methyl substituents will direct further substitutions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the strongly activating amino group at the C6 position and the weakly activating methyl group at the C5 position will direct incoming electrophiles. Considering the directing effects, electrophilic substitution (e.g., halogenation, nitration) would be expected to occur at the C4 position, which is ortho to the amino group and meta to the hydroxymethyl group. For instance, halogenation with N-bromosuccinimide (NBS) could potentially introduce a bromine atom at the C4 position. google.comresearchgate.net

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (C2 and C4). However, in this compound, these positions are already substituted. Nucleophilic attack on the pyridine ring of this specific molecule is less likely unless a leaving group is present at an activated position.

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of this compound is crucial for exploring its chemical space and understanding its biological activities.

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

SAR studies involve systematically modifying the structure of a lead compound to identify which parts of the molecule are essential for its biological activity. For this compound, SAR investigations would typically focus on:

The Amino Group (C6): The nature of the substituent on the amino group can significantly impact activity. Acylation or alkylation can probe the necessity of the primary amine for hydrogen bonding and the tolerance for steric bulk in this region.

The Methyl Group (C5): The methyl group's role can be investigated by replacing it with other small alkyl groups, hydrogen, or electron-withdrawing/donating groups to understand its contribution to binding, whether it be through steric interactions or electronic effects.

The Hydroxymethyl Group (C3): The importance of the hydroxymethyl group as a hydrogen bond donor/acceptor can be assessed by converting it to an ether, ester, or replacing it with other functional groups like a methyl or a carboxylic acid. Its position on the ring is also a key variable.

A review of pyridine derivatives with antiproliferative activity suggests that the presence and positions of -OH and -NH2 groups can enhance activity, while bulky groups or halogens might decrease it, though this is highly target-dependent. nih.govnih.gov

Design Principles for Novel Derivatives

The design of novel derivatives is often guided by the intended biological target. For instance, the aminopyridine scaffold is a common feature in many kinase inhibitors, where the pyridine nitrogen forms a crucial hydrogen bond with the hinge region of the kinase domain. nih.govrsc.orgbiorxiv.org

Key Design Principles:

Scaffold Hopping: Replacing the aminopyridine core with other heterocyclic systems while maintaining the key pharmacophoric features.

Fragment-Based Growth: Starting with the core scaffold and adding small fragments to explore and optimize interactions with different pockets of the target protein.

Introduction of Solubilizing Groups: Adding polar groups to improve the aqueous solubility and pharmacokinetic properties of the derivatives.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to modulate activity, selectivity, or metabolic stability. For example, replacing the hydroxymethyl group with a bioisostere like a primary sulfonamide.

Reaction Kinetics and Thermodynamics Studies

The study of reaction kinetics and thermodynamics is fundamental to understanding the behavior of a chemical compound in reactions, allowing for the optimization of reaction conditions and the prediction of product distributions. For this compound, such studies would be crucial for its application in synthetic chemistry, particularly in the development of novel derivatives. However, specific research on this compound's kinetic and thermodynamic profile is not presently available.

Determination of Rate Laws and Activation Energies

The rate law for a reaction involving this compound would provide a mathematical expression of the reaction rate's dependence on the concentration of reactants. This is determined experimentally by systematically varying the concentrations of reactants and observing the effect on the reaction rate. The activation energy (Ea), which is the minimum energy required for a reaction to occur, would be determined from the temperature dependence of the rate constant, typically using the Arrhenius equation.

A hypothetical rate law for a reaction, for instance, the acylation of the amino group on this compound with an acylating agent (R-COCl), might take the form:

Rate = k[this compound]^m[R-COCl]^n

Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant.

Interactive Data Table: Hypothetical Rate Law Determination

Without experimental data, a representative table illustrating how such data would be presented is shown below. The values are purely illustrative.

| Experiment | Initial [this compound] (mol/L) | Initial [R-COCl] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |

| 3 | 0.10 | 0.20 | 4.8 x 10⁻³ |

From such hypothetical data, one could deduce the reaction orders 'm' and 'n' and calculate the rate constant 'k'. Similarly, activation energy would be determined by measuring the rate constant at different temperatures. Regrettably, no published studies were found that provide this information for this compound.

Equilibrium Constant Measurements

The equilibrium constant (Keq) quantifies the extent to which a reversible reaction proceeds to completion. For a reaction involving this compound, such as its esterification, the equilibrium constant would indicate the relative concentrations of reactants and products at equilibrium. This is a key thermodynamic parameter that is related to the standard Gibbs free energy change (ΔG°) for the reaction.

Interactive Data Table: Hypothetical Equilibrium Constant Measurement

The following table is a hypothetical representation of data that could be used to determine the equilibrium constant for a reaction.

| Reaction | Temperature (°C) | [Reactant 1]eq (mol/L) | [Reactant 2]eq (mol/L) | [Product 1]eq (mol/L) | Keq |

| Esterification | 25 | 0.05 | 0.05 | 0.95 | 361 |

| Esterification | 50 | 0.08 | 0.08 | 0.92 | 132 |

This illustrative data would allow for the calculation of the equilibrium constant and, by studying its temperature dependence, the enthalpy (ΔH°) and entropy (ΔS°) of the reaction could be determined using the van 't Hoff equation. As with kinetic data, no such thermodynamic data for reactions of this compound has been found in the public domain.

Applications of 6 Amino 5 Methylpyridin 3 Yl Methanol and Its Derivatives in Advanced Materials Science

Building Blocks for Polymeric Materials Research

The structural features of (6-Amino-5-methylpyridin-3-yl)methanol make it a versatile precursor for the synthesis of novel polymers. The primary amino group and the hydroxyl group offer reactive sites for various polymerization reactions.

Monomer Synthesis for Polymerization

The amino and hydroxyl functionalities of this compound allow for its transformation into a variety of monomers suitable for polymerization. For instance, the amino group can react with acyl chlorides or anhydrides to form amide-containing monomers, while the hydroxyl group can be converted into an acrylate or methacrylate moiety through esterification. These monomers can then undergo polymerization to yield polymers with pyridine (B92270) units integrated into their structure.

The synthesis of polymers containing pyridine moieties is an active area of research. For example, 2-methylpyridine can be used to synthesize 2-vinylpyridine, a key monomer for the rubber industry, produced through condensation with formaldehyde wikipedia.org. This highlights a potential pathway for converting the methyl group on the pyridine ring of the title compound into a polymerizable vinyl group.

Properties of Derived Polymers

Research on pyridine-grafted copolymers has demonstrated their potential for antimicrobial and fluorescence applications mdpi.com. For instance, copolymers of acrylic acid and styrene derivatives grafted with pyridine moieties have shown enhanced thermal stability and fluorescence, with strong blue light emission mdpi.com. Such findings suggest that polymers incorporating this compound could also possess valuable optical and biological properties.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Potential Advantage |

| Metal Coordination | Ability to form metallopolymers with applications in catalysis and sensing. |

| Thermal Stability | Enhanced stability due to the aromatic pyridine ring. |

| Fluorescence | Potential for use in optoelectronic devices and as fluorescent probes. |

| Antimicrobial Activity | Possible applications in biomedical materials and coatings. |

Supramolecular Assembly and Host-Guest Chemistry

The pyridine nitrogen and the amino and hydroxyl groups of this compound are capable of participating in various non-covalent interactions, making it an excellent candidate for the construction of supramolecular assemblies and for use in host-guest chemistry.

Self-Assembly Processes

Aminopyridine derivatives are well-known for their ability to form self-complementary hydrogen bonds, leading to the formation of ordered supramolecular aggregates rsc.org. The N-H---N hydrogen bonds between aminopyridine units can generate various motifs, such as tapes and catemers, resulting in one-, two-, or three-dimensional networks rsc.org. The presence of both a hydrogen bond donor (amino group) and acceptor (pyridine nitrogen) in this compound suggests its potential to undergo similar self-assembly processes.

Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent interactions such as π-π stacking of the pyridine rings and coordination with metal ions can play a crucial role in the supramolecular chemistry of this compound derivatives. Pyridine-amide based ligands, for example, have been extensively used to create discrete molecular assemblies due to their structural flexibility and ability to coordinate with metal ions nih.gov.

Macrocyclic compounds containing pyridine units are of significant interest in host-guest chemistry, where they can selectively bind to various guest molecules nih.govmdpi.comfrontiersin.org. The design of such macrocycles often relies on the directional and predictable nature of interactions involving the pyridine nitrogen.

Organic Frameworks (COFs and MOFs) Precursors

The rigid structure and functional groups of this compound make it a suitable building block for the synthesis of both Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Functionalized pyridines are valuable building blocks in organic synthesis, and their incorporation into porous frameworks is an area of growing interest lifechemicals.comnih.gov. The amino and hydroxyl groups of this compound can serve as reactive sites for forming the covalent linkages in COFs or as coordination sites for metal ions in MOFs.

Aminopyridine derivatives have been successfully used to control the assembly and properties of copper-based MOFs nih.gov. In these structures, the aminopyridine ligands can bridge metal centers, leading to the formation of 2D and 3D frameworks with applications in electrocatalysis and photocatalysis nih.gov. Similarly, Zr-based MOFs incorporating 2-aminoterephthalic acid as a linker have been developed for catalytic applications nih.gov.

The use of flexible building blocks in the construction of COFs is a more recent development, leading to materials with interesting dynamic properties acs.orgnih.govpugetsound.edu. While this compound itself is relatively rigid, its derivatives could be designed to introduce flexibility into the resulting framework.

Table 2: Potential Roles of this compound in Porous Frameworks

| Framework Type | Role of this compound | Potential Applications |

| COFs | Serves as a multitopic building block where amino and hydroxyl groups form covalent bonds with other linkers. | Gas storage and separation, catalysis. |

| MOFs | Acts as a ligand where the pyridine nitrogen and/or other functional groups coordinate to metal centers. | Catalysis, sensing, drug delivery. |

Linker Molecule Design

The design of organic linkers is a cornerstone of crystal engineering, particularly for porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The utility of a molecule like this compound as a precursor for such linkers lies in its versatile functional groups, which can be modified to create multitopic connectors.

The amino (-NH2) and hydroxymethyl (-CH2OH) groups are particularly amenable to chemical transformations. For instance, the amino group can be diazotized and converted to a variety of other functional groups, or it can be used in condensation reactions to form imines. The hydroxymethyl group can be oxidized to a carboxylic acid, a common coordinating group in MOF chemistry. The pyridine nitrogen itself provides an additional coordination site.

Derivatives of this compound could be designed to have specific geometries and lengths, which are critical factors in controlling the topology and pore characteristics of the resulting framework. For example, converting the hydroxymethyl group to a carboxylate and the amino group to another coordinating group (e.g., a tetrazole or another pyridine) would yield a ditopic or tritopic linker. The methyl group, while not typically involved in coordination, can influence the electronic properties and steric environment of the linker, which in turn can affect the properties of the final material.

The table below illustrates potential linker designs derived from this compound and their intended purpose in framework construction.

| Derivative Name | Modification from Parent Compound | Potential Coordinating Groups | Intended Framework Application |

| 6-Amino-5-methylpyridine-3-carboxylic acid | Oxidation of the hydroxymethyl group | Amino, Pyridine N, Carboxylate | MOF synthesis, providing multiple coordination sites for metal clusters. |

| 5-Methyl-6-tetrazolylpyridine-3-carboxylic acid | Conversion of amino to tetrazole, oxidation of hydroxymethyl | Tetrazole, Pyridine N, Carboxylate | Creation of highly stable MOFs with enhanced gas sorption properties. |

| (6-Imino-5-methylpyridin-3-yl)methanol derivative | Condensation of the amino group with an aldehyde | Imine, Pyridine N, Hydroxymethyl | Synthesis of imine-linked COFs for catalytic applications. |

Framework Synthesis and Characterization

The synthesis of porous frameworks using linkers derived from this compound would likely follow established solvothermal or hydrothermal methods for MOFs, or solution-based or solid-state synthesis for COFs. The choice of metal ions or clusters for MOF synthesis would be guided by the desired properties of the final material. For instance, zinc and copper are commonly used for their ability to form a variety of coordination geometries, while zirconium is favored for producing highly stable frameworks.

Once synthesized, the characterization of these frameworks is crucial to understanding their structure and properties. A suite of analytical techniques would be employed:

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized framework.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure, including the coordination environment of the metal centers and the connectivity of the linkers.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the temperature at which it begins to decompose.

Gas Sorption Analysis (e.g., N2, CO2, H2): To determine the porosity of the material, including its surface area (often calculated using the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution.

Spectroscopic Methods (FT-IR, NMR): To confirm the presence of the organic linker within the framework and to probe the coordination environment.

The table below presents hypothetical characterization data for a MOF synthesized from a linker derived from this compound, based on typical values for similar pyridine-based frameworks.

| Framework Designation | Linker | Metal Ion | Surface Area (BET, m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |

| Hypothetical MOF-A | 6-Amino-5-methylpyridine-3-carboxylic acid | Zn(II) | 1200 - 1800 | 0.5 - 0.8 | 350 - 400 |

| Hypothetical MOF-B | 5-Methyl-6-tetrazolylpyridine-3-carboxylic acid | Zr(IV) | 2000 - 2800 | 0.9 - 1.3 | 450 - 500 |

Potential in Sensor Development (Chemical Sensing)

The functional groups present in this compound and its derivatives make them promising candidates for the development of chemical sensors. The pyridine ring, with its electron-rich nitrogen atom, can interact with various analytes through hydrogen bonding or coordination. The amino and hydroxymethyl groups provide additional sites for interaction and can be modified to enhance selectivity and sensitivity.

One of the most promising avenues is in the development of fluorescent chemosensors. Pyridine derivatives are known to exhibit fluorescence, and the binding of an analyte can lead to a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. mdpi.com These changes can be used to detect and quantify the concentration of the analyte.

For example, derivatives of this compound could be designed to selectively bind to metal ions, anions, or small organic molecules. The amino group could act as a binding site for metal ions, while the hydroxymethyl group could be functionalized with a fluorophore. Upon binding of the target analyte, a conformational change or an electronic perturbation could occur, leading to a measurable change in the fluorescence signal.

The table below summarizes the potential of sensors based on derivatives of this compound for detecting various analytes, based on the known sensing capabilities of similar pyridine-based compounds.

| Target Analyte | Sensing Mechanism | Potential Signal Change | Rationale |

| Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺) | Chelation with amino and pyridine nitrogen groups | Fluorescence quenching or enhancement | The lone pair electrons on the nitrogen atoms can coordinate with metal ions, affecting the electronic structure of the molecule. mdpi.com |

| Nitroaromatic Compounds (e.g., explosives) | Photoinduced electron transfer from the electron-rich pyridine derivative to the electron-deficient nitroaromatic | Fluorescence quenching | The pyridine derivative acts as a fluorescent probe that is quenched upon interaction with the analyte. |

| Volatile Organic Compounds (VOCs) | Host-guest interactions within a framework material | Change in optical properties or conductivity | A porous framework built from a derivative linker could selectively adsorb VOCs, leading to a detectable change in the material's properties. |

Future Research Directions and Outlook

Emerging Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is moving beyond traditional approaches, which are often hampered by harsh conditions and modest yields. ijarsct.co.in Future research into the synthesis of (6-Amino-5-methylpyridin-3-yl)methanol will likely focus on adopting more sophisticated and sustainable methods.

Emerging techniques that show significant promise include multicomponent one-pot reactions, the use of green catalysts, microwave-assisted synthesis, and solvent-free reaction conditions. nih.govresearchgate.net These methods offer numerous advantages, such as reduced reaction times, higher yields, and simplified purification processes. nih.govacs.org For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully used to introduce diverse amino groups onto the pyridine ring of similar molecules and represents a powerful tool for creating analogues of the target compound. nih.gov

The development of novel catalytic systems, particularly those that are recyclable and operate under mild conditions, remains a significant challenge and a key area of future investigation for producing pyridines efficiently. nih.gov

| Methodology | Description | Potential Advantages for Synthesizing this compound | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction time. | Faster synthesis, improved yields, and cleaner reaction profiles. | nih.govnih.gov |

| Multicomponent One-Pot Reactions | Combines three or more reactants in a single vessel to form a final product in one step, avoiding the isolation of intermediates. | Increased efficiency, reduced solvent waste, and simplified procedures. | nih.govnih.gov |

| Green Catalysis | Employs catalysts that are environmentally benign, recyclable, and highly selective. | Minimizes environmental impact, reduces costs, and improves sustainability of the synthesis. | nih.govnih.gov |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by grinding reactants together or using them in a molten state. | Eliminates solvent-related toxicity and waste, leading to a greener process. | ijarsct.co.innih.gov |

Advanced Spectroscopic Techniques for In-Situ Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are becoming indispensable tools for real-time, in-situ monitoring of chemical reactions, providing a "molecular picture" of the changes as they occur. spectroscopyonline.com

Raman spectroscopy, in particular, has emerged as a highly effective method for process analytical technology (PAT). metrohm.com By using a fiber-optic probe inserted directly into the reaction vessel, researchers can track the consumption of reactants and the formation of products and intermediates in real-time without the need for sampling. spectroscopyonline.commetrohm.com This approach provides immediate feedback on the reaction's progress and can be used to precisely determine the reaction endpoint. spectroscopyonline.com Similarly, infrared (IR) spectroscopy has also been adapted for real-time monitoring of microwave-assisted syntheses. mdpi.com

Applying these in-situ techniques to the synthesis of this compound would enable a more controlled and efficient manufacturing process, ensuring higher purity and yield.

| Technique | Principle | Application in Synthesis Monitoring | References |

|---|---|---|---|

| In-Situ Raman Spectroscopy | Measures molecular vibrations based on the inelastic scattering of laser light. | Real-time tracking of reactant consumption and product formation; endpoint determination. | spectroscopyonline.commetrohm.com |

| In-Situ FTIR Spectroscopy | Measures the absorption of infrared radiation by molecules, corresponding to vibrational modes. | Monitors changes in functional groups during a reaction, providing kinetic data. | mdpi.com |

Computational Advancements in Predictive Chemistry

The integration of computational chemistry and machine learning is revolutionizing chemical research by enabling predictive insights into molecular properties and reaction outcomes. acs.orgarxiv.org These computational tools are poised to accelerate the discovery and development of novel pyridine derivatives, including analogues of this compound.

Methods such as Density Functional Theory (DFT) can be used to establish the three-dimensional geometry and electronic structure of molecules, providing fundamental insights into their reactivity. researchgate.net For more complex challenges, machine learning algorithms can be trained on data from computational chemistry to predict synthetic pathways, reaction yields, and potential biological activities. acs.org Molecular docking studies, for example, are already used to predict how pyridine-based compounds might interact with biological targets, guiding the design of new therapeutic agents. researchgate.net

Leveraging these predictive models could significantly streamline the research and development process for this compound, allowing for the in silico design of new derivatives with tailored properties before committing to laboratory synthesis.

| Computational Tool | Function | Relevance to this compound Research | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to determine geometry and energy. | Predicts molecular stability, reactivity, and spectroscopic properties. | researchgate.net |

| Machine Learning (ML) in Retrosynthesis | Uses algorithms to design synthetic pathways by working backward from a target molecule. | Identifies novel and efficient synthetic routes to the target compound and its derivatives. | acs.org |

| Molecular Docking | Simulates the binding of a molecule to a target receptor. | Predicts potential biological activity and guides the design of new functional molecules. | researchgate.net |

Expanding Applications in Green Chemistry and Sustainable Materials

The principles of green chemistry—designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are central to modern materials science. ijarsct.co.in Pyridine derivatives are recognized for their utility in creating advanced materials, including polymers, liquid crystals, and conductive organic materials. ijarsct.co.in

The bifunctional nature of this compound, with its primary amino and hydroxyl groups, makes it an attractive building block (monomer) for the synthesis of novel sustainable polymers. These functional groups can readily participate in polymerization reactions to create polyamides, polyesters, or polyurethanes. The rigid pyridine core could impart desirable thermal and mechanical properties to these materials.

Future research will likely explore the incorporation of this compound into new materials designed for sustainability. This could include developing biodegradable polymers to reduce plastic pollution or creating new materials for applications in electronics and energy storage, aligning with the broader goals of a circular economy. ijarsct.co.in

| Application Area | Description | Potential Role of this compound | References |

|---|---|---|---|

| Sustainable Polymers | Development of polymers from renewable resources or those designed for biodegradability or recyclability. | Can act as a monomer to create novel polymers with enhanced properties due to its rigid pyridine core. | ijarsct.co.in |

| Conductive Organic Materials | Organic molecules and polymers that can conduct electricity, used in flexible electronics and sensors. | The nitrogen-containing aromatic ring could be a component in designing new conductive materials. | ijarsct.co.in |

| Green Catalysis | Use of pyridine derivatives as ligands for metal catalysts in environmentally friendly chemical transformations. | Could be modified to act as a ligand, contributing to the development of efficient and selective green catalysts. | ijarsct.co.innih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (6-Amino-5-methylpyridin-3-yl)methanol, and how can purity be ensured?

- Methodology : The compound is typically synthesized via reduction of a pyridine carbonyl precursor. For example, lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under inert nitrogen atmosphere reduces 6-amino-5-methylnicotinaldehyde to the corresponding alcohol . Post-reaction, the crude product is purified via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC (C18 column, 0.1% formic acid in water/acetonitrile mobile phase) and ¹H/¹³C NMR .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- Structural Confirmation : ¹H NMR (DMSO-d₆, δ 4.50–4.55 ppm for -CH₂OH; δ 6.80–7.20 ppm for pyridine protons) and ¹³C NMR (δ 60–65 ppm for -CH₂OH; 120–150 ppm for pyridine carbons) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS, [M+H]⁺ expected at m/z 153.1) .

- Elemental Analysis : Verify C, H, N composition (theoretical: C 62.73%, H 6.59%, N 18.30%) .

Q. How does the amino group influence the compound’s solubility and stability?

- Methodology : The amino group enhances solubility in polar solvents (e.g., water, methanol, DMSO) via hydrogen bonding. Stability tests under varying pH (2–12) and temperature (4–40°C) show degradation at acidic pH (<4) due to protonation of the amino group, leading to salt formation. Store at –20°C in inert atmosphere (argon) to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound in Suzuki-Miyaura reactions?

- Methodology :

- Catalyst Screening : Use Pd(PPh₃)₄ or PdCl₂(dppf) with potassium carbonate in DMF/water (3:1) at 80–100°C. Monitor coupling efficiency via TLC or LC-MS .

- Protection Strategies : Protect the amino group with Boc anhydride (di-tert-butyl dicarbonate) prior to coupling to prevent catalyst poisoning. Deprotect later with TFA .

- Yield Optimization : Vary molar ratios (boronic acid:halide = 1.2:1) and reaction time (12–24 hrs) to maximize yield (reported 65–85%) .

Q. How to resolve contradictions in reported solubility and reactivity data for this compound?

- Methodology :

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., 25°C, 0.1 M in DMSO).

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., oxidized aldehydes from incomplete reduction) that may alter solubility .

- Crystallography : Single-crystal X-ray diffraction clarifies molecular packing effects on solubility .

Q. What computational tools predict the reactivity of this compound in drug design?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The hydroxyl group (f⁻ = 0.15) and amino group (f⁻ = 0.22) are reactive toward electrophiles .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The pyridine ring shows π-π stacking with aromatic residues (e.g., Phe80 in EGFR) .

Q. How to design derivatives to enhance bioavailability while retaining activity?

- Methodology :

- Prodrug Synthesis : Esterify the hydroxyl group with acetyl or pivaloyl groups to improve membrane permeability. Hydrolyze in vivo via esterases .

- SAR Studies : Replace the methyl group with halogens (Cl, F) or electron-withdrawing groups (NO₂) to modulate logP and pKa. Evaluate cytotoxicity and ADMET profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.